N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide
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Overview
Description
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group via a butyryloxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of Quinolin-8-yloxy Intermediate: The starting material, 8-hydroxyquinoline, undergoes a reaction with an appropriate alkylating agent to form quinolin-8-yloxy derivatives.
Introduction of Butyryloxy Group: The quinolin-8-yloxy intermediate is then reacted with butyryl chloride in the presence of a base such as pyridine to introduce the butyryloxy group.
Formation of Acetimidamide: The final step involves the reaction of the butyryloxy-quinolin-8-yloxy intermediate with an acetimidamide precursor under suitable conditions to yield N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the acetimidamide group.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yloxy-acetic acid: Shares the quinoline moiety but lacks the acetimidamide group.
Quinolin-8-yloxy-phthalonitrile: Contains a phthalonitrile group instead of the acetimidamide group.
Uniqueness
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both the butyryloxy and acetimidamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88758-28-5 |
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Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] butanoate |
InChI |
InChI=1S/C15H17N3O3/c1-2-5-14(19)21-18-13(16)10-20-12-8-3-6-11-7-4-9-17-15(11)12/h3-4,6-9H,2,5,10H2,1H3,(H2,16,18) |
InChI Key |
ZCGCGVXALPCGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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